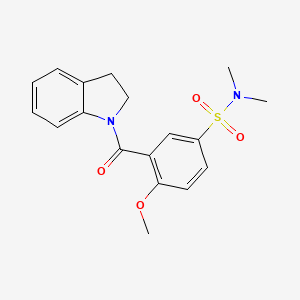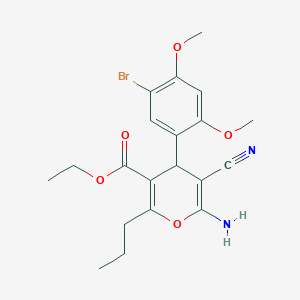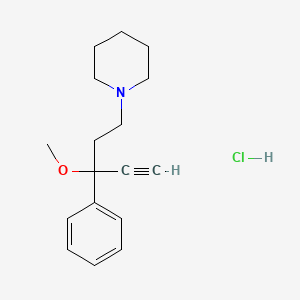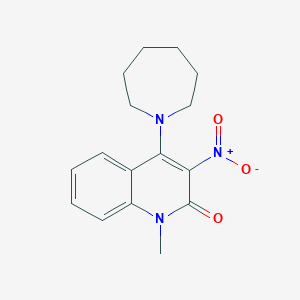
N-cyclohexyl-N'-(4-methylphenyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-N'-(4-methylphenyl)ethanediamide, also known as CXE, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CXE belongs to the class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors, which have been shown to have anti-inflammatory and analgesic effects. In
Wirkmechanismus
N-cyclohexyl-N'-(4-methylphenyl)ethanediamide works by inhibiting the activity of FAAH, an enzyme that breaks down endocannabinoids such as anandamide. By inhibiting FAAH, N-cyclohexyl-N'-(4-methylphenyl)ethanediamide increases the levels of endocannabinoids in the body, which can have anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
N-cyclohexyl-N'-(4-methylphenyl)ethanediamide has been shown to have various biochemical and physiological effects. One study showed that N-cyclohexyl-N'-(4-methylphenyl)ethanediamide increases the levels of anandamide in the brain, which can have anti-anxiety and anti-depressant effects. Another study demonstrated that N-cyclohexyl-N'-(4-methylphenyl)ethanediamide reduces the levels of pro-inflammatory cytokines in the lungs, which can have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-cyclohexyl-N'-(4-methylphenyl)ethanediamide in lab experiments is that it is a selective inhibitor of FAAH, which means that it does not affect the activity of other enzymes. This makes it a useful tool for studying the effects of endocannabinoids on various physiological processes. However, one limitation of using N-cyclohexyl-N'-(4-methylphenyl)ethanediamide in lab experiments is that it has low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on N-cyclohexyl-N'-(4-methylphenyl)ethanediamide. One area of interest is the potential therapeutic applications of N-cyclohexyl-N'-(4-methylphenyl)ethanediamide in the treatment of anxiety and depression. Another area of interest is the development of more potent and selective FAAH inhibitors. Additionally, there is a need for more research on the pharmacokinetics and pharmacodynamics of N-cyclohexyl-N'-(4-methylphenyl)ethanediamide, as well as its potential side effects.
In conclusion, N-cyclohexyl-N'-(4-methylphenyl)ethanediamide is a promising compound with potential therapeutic applications in various scientific research studies. Its ability to inhibit FAAH and increase the levels of endocannabinoids in the body makes it a useful tool for studying the effects of endocannabinoids on various physiological processes. However, more research is needed to fully understand the potential therapeutic applications of N-cyclohexyl-N'-(4-methylphenyl)ethanediamide and its limitations.
Synthesemethoden
The synthesis of N-cyclohexyl-N'-(4-methylphenyl)ethanediamide involves the reaction of cyclohexylamine and 4-methylphenylacetic acid using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction takes place in a solvent such as dichloromethane or tetrahydrofuran (THF) under acidic conditions. The resulting product is then purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-N'-(4-methylphenyl)ethanediamide has shown potential therapeutic applications in various scientific research studies. One study demonstrated that N-cyclohexyl-N'-(4-methylphenyl)ethanediamide has anti-inflammatory effects in a mouse model of acute lung injury. Another study showed that N-cyclohexyl-N'-(4-methylphenyl)ethanediamide has analgesic effects in a rat model of neuropathic pain. N-cyclohexyl-N'-(4-methylphenyl)ethanediamide has also been shown to have potential applications in the treatment of anxiety and depression.
Eigenschaften
IUPAC Name |
N-cyclohexyl-N'-(4-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-11-7-9-13(10-8-11)17-15(19)14(18)16-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWJGXIYQYXHPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-methylbenzoate](/img/structure/B5226217.png)




![N-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B5226261.png)
![2-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-1,2-oxazinane](/img/structure/B5226266.png)
![2-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]thio}acetamide](/img/structure/B5226267.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5226277.png)

![3-(2-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)propanoic acid](/img/structure/B5226304.png)
![N-[(4-methoxy-1-naphthyl)methyl]cyclohexanamine oxalate](/img/structure/B5226308.png)

![7-(2,3-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5226331.png)